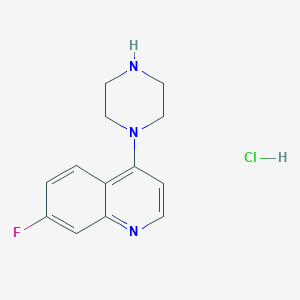

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Description

BenchChem offers high-quality 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-4-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBUDLMCELSBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 7-Fluoro-4-(piperazin-1-yl)quinoline HCl

The following is an in-depth technical guide regarding the molecular structure, physicochemical properties, and synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride .

Executive Summary & Scaffold Analysis

7-Fluoro-4-(piperazin-1-yl)quinoline (often abbreviated as 7-F-4-PQ) is a pharmacophore of significant interest in medicinal chemistry. Unlike its 3-carboxy-4-quinolone cousins (the fluoroquinolone antibiotics like Ciprofloxacin), this molecule lacks the C3-carboxyl group and the C4-carbonyl oxygen, retaining only the aromatic quinoline core.

This structural distinction shifts its primary application from DNA gyrase inhibition (antibacterial) to other targets, including:

-

Serotonin Receptor Modulation: The 4-aminoquinoline scaffold is a privileged structure for 5-HT receptor ligands.

-

Kinase Inhibition: Used as a core for EGFR and tyrosine kinase inhibitors where the piperazine tail solubilizes the molecule and interacts with solvent-exposed residues in the ATP binding pocket.

-

Antimalarial Synthesis: A fluorinated analog of the key intermediate used to synthesize Piperaquine.

This guide details the structural specifications, synthesis logic, and validation protocols for the hydrochloride salt form.

Molecular Specifications & Physicochemical Profile

The hydrochloride salt is the preferred form for biological assays due to improved aqueous solubility compared to the free base.

Identity & Nomenclature

| Parameter | Detail |

| IUPAC Name | 7-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride |

| Common Name | 7-F-4-PQ HCl |

| CAS Number | 1333252-74-6 (HCl salt) / 1308369-68-3 (Free base) |

| Chemical Formula | C₁₃H₁₅ClFN₃ (Monohydrochloride) |

| SMILES | C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F.Cl |

Quantitative Mass Analysis

Precise molecular weight calculations are critical for preparing molar stock solutions.

| Component | Formula | Exact Mass (Da) | Molecular Weight ( g/mol ) |

| Free Base | C₁₃H₁₄FN₃ | 231.1172 | 231.27 |

| HCl Salt | C₁₃H₁₄FN₃[1] · HCl | 267.0939 | 267.73 |

| Stoichiometry | 1:1 | N/A | N/A |

Note on Salt Stoichiometry: The piperazine ring contains two nitrogens. The N1 (attached to quinoline) is an aniline-like nitrogen with reduced basicity due to conjugation with the aromatic ring. The N4 (distal) is a secondary amine (pKa ~9.8). Consequently, the monohydrochloride salt forms exclusively at the N4 position under standard conditions.

Structural Characterization & Logic

Connectivity & Electronic Effects

The 7-position fluorine atom is electronically significant. As a highly electronegative substituent, it pulls electron density from the aromatic ring (inductive effect, -I), but also donates density via resonance (+R). In the quinoline system, this modulation affects the basicity of the ring nitrogen and the reactivity of the C4 position during synthesis.

1H-NMR Interpretation Logic

When validating this structure, look for these specific coupling patterns caused by the Fluorine atom (

-

H-8 (Proton adjacent to F): Appears as a doublet of doublets (dd) with a large

coupling constant (typically 9–11 Hz). -

H-6 (Proton meta to F): Shows a smaller

coupling (typically 5–8 Hz). -

Piperazine Protons: Two distinct triplets (or broad multiplets) around 3.0–3.5 ppm. The protons adjacent to the basic nitrogen will shift downfield significantly in the HCl salt form compared to the free base.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the protonation site logic.

Figure 1: Structural connectivity and salt formation logic. The N4 nitrogen of the piperazine ring is the primary site for protonation.

Synthesis Protocol (Self-Validating)

Objective: Synthesize 7-Fluoro-4-(piperazin-1-yl)quinoline HCl from 4-Chloro-7-fluoroquinoline via Nucleophilic Aromatic Substitution (

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electronegative nitrogen of the quinoline ring makes the C4 position susceptible to nucleophilic attack by piperazine.

Reagents[5][6][7]

-

Substrate: 4-Chloro-7-fluoroquinoline (1.0 eq).

-

Nucleophile: Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess is required to prevent bis-substitution.

-

Solvent: Ethanol (EtOH) or n-Butanol.

-

Base: Triethylamine (Et₃N) (optional, if using exactly 1 eq of piperazine, but excess piperazine acts as the base).

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-7-fluoroquinoline (10 mmol, 1.81 g) in Ethanol (20 mL).

-

Addition: Add Piperazine (50 mmol, 4.30 g). Why? High equivalents ensure the monosubstituted product is favored over the bis-quinoline dimer.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Validation Point: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (high Rf) should disappear; a polar baseline spot (product) will appear.

-

-

Work-up (Free Base Isolation):

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

-

Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

-

Salt Formation (HCl):

-

Dissolve the crude free base in minimal Ethanol.

-

Add 1.25 M HCl in Ethanol (1.1 eq) dropwise at 0°C.

-

A precipitate should form immediately. Stir for 30 mins.

-

-

Purification: Filter the solid and wash with cold Diethyl Ether to remove unreacted piperazine traces. Recrystallize from EtOH/Ether if necessary.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the conversion of the chloro-precursor to the final hydrochloride salt.

Analytical Validation

To ensure the compound is suitable for screening, it must pass the following QC criteria.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

-

Retention Time: The piperazine tail makes the molecule relatively polar; expect elution early in the gradient (approx 3–5 min depending on flow rate).

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Expected Parent Ion [M+H]+: 232.12 m/z (Free base protonated).

-

Isotope Pattern:

-

M (232.1): 100%

-

M+1 (233.1): ~14-15% (due to Carbon-13).

-

Note: Unlike the chloro-analog, the fluoro-analog does not show a specific M+2 isotope pattern (Fluorine is monoisotopic). This is a key diagnostic to confirm you have the Fluoro, not Chloro, derivative.

-

Handling and Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

-

Light Sensitivity: Quinoline derivatives can be photodegradable. Store in amber vials.

-

Solubility:

-

Water: >20 mg/mL (Salt form).

-

DMSO: >50 mg/mL.

-

Ethanol: Soluble (warm).

-

References

-

PubChem. (2025).[1] 7-Chloro-4-(piperazin-1-yl)quinoline (Analogous Structure & Properties). National Library of Medicine. Retrieved from [Link][1]

-

El-Azzouny, A. M., et al. (2020).[2][3] Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research. Retrieved from [Link]

-

Liu, D., et al. (2019). Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1-Piperazinyl) Quinolines. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

- 1. 7-Chloro-4-(piperazin-1-yl)quinoline | C13H14ClN3 | CID 738389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5 | Chemsrc [chemsrc.com]

- 3. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: Quinoline and Piperazine in Modern Drug Discovery

An In-Depth Technical Guide: Pharmacophore Analysis of Piperazinyl Quinoline Hydrochloride Salts: From Computational Modeling to Rational Drug Design

Executive Summary

The quinoline scaffold, often hybridized with a piperazine moiety, represents a privileged structure in medicinal chemistry, giving rise to compounds with a vast array of pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[1][2][3][4] This technical guide provides a comprehensive overview of pharmacophore analysis as a pivotal computational technique to elucidate the crucial chemical features governing the biological activity of piperazinyl quinoline derivatives. Authored from the perspective of a Senior Application Scientist, this document delves into the causal relationships behind methodological choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore both ligand-based and structure-based modeling workflows, detail the validation processes that ensure scientific integrity, and demonstrate how these computational models serve as a direct blueprint for the rational design and optimization of novel, potent therapeutic agents.

The enduring relevance of the quinoline ring system in drug discovery stems from its remarkable versatility and presence in both natural products and synthetic therapeutic agents.[4] Its fused aromatic structure provides a rigid backbone amenable to functionalization, allowing for fine-tuning of electronic and steric properties to achieve desired interactions with biological targets.[5] Quinoline derivatives are known to exert their effects through diverse mechanisms such as tyrosine kinase inhibition, disruption of cell migration, and cell cycle arrest, making them a cornerstone in anticancer research.[6]

The strategic incorporation of a piperazine ring into a quinoline core is a well-established molecular hybridization technique.[7][8] Piperazine is a valuable pharmacophore that can improve aqueous solubility and oral bioavailability.[9] Furthermore, its two basic nitrogen atoms can serve as key interaction points (e.g., hydrogen bond acceptors or points for salt formation) and provide a versatile linker to introduce additional pharmacophoric groups, profoundly influencing the structure-activity relationship (SAR).[9][10] The combination of these two moieties has yielded potent antibacterial, anticancer, and antituberculosis agents.[7][11]

Fundamentals of Pharmacophore Analysis

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex structure of a molecule into a simplified 3D representation of its essential interaction features.[12][13] A pharmacophore model defines the specific types and spatial arrangement of chemical features required for a molecule to bind to a specific biological target and elicit a biological response. Common features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive Ionizable (PI)

-

Negative Ionizable (NI)

The primary goal is to use this model to rapidly screen vast virtual libraries for novel compounds that match the pharmacophoric hypothesis, thereby prioritizing candidates for synthesis and experimental testing.[14] Modeling approaches are broadly categorized into two types: ligand-based and structure-based.[13][15]

Ligand-Based Pharmacophore Modeling (LBPM)

This approach is employed when the 3D structure of the biological target is unknown or ambiguous.[15] It relies on a set of known active compounds (ligands) to deduce the common chemical features responsible for their activity.[16] The fundamental assumption is that molecules with similar biological activity share common binding features. The process involves aligning a set of conformationally flexible active molecules and identifying the shared chemical features and their spatial relationships.[14]

Structure-Based Pharmacophore Modeling (SBPM)

When a high-resolution 3D structure of the target protein-ligand complex is available (e.g., from X-ray crystallography), a structure-based model can be generated.[15] This method directly analyzes the key interactions—hydrogen bonds, hydrophobic contacts, etc.—between the ligand and the amino acid residues in the binding pocket.[12] SBPM is generally considered more accurate as it is derived from direct structural evidence of the molecular recognition event.

A Ligand-Based Pharmacophore Workflow for Piperazinyl Quinolines

This section details a robust, self-validating workflow for developing a pharmacophore model for a series of piperazinyl quinoline derivatives, assuming a known set of active compounds against a specific target, such as a protein kinase in a cancer cell line.

Step 1: Dataset Curation and Preparation

The integrity of a pharmacophore model is critically dependent on the quality of the input data.

Protocol:

-

Compound Selection: Curate a set of piperazinyl quinoline derivatives with a consistent biological activity endpoint (e.g., IC50 values) against the target of interest. The dataset should include highly active, moderately active, and inactive compounds. A typical training set for model generation consists of 20-30 diverse yet related structures.[1][17]

-

Structural Cleanup: Draw or import the 2D structures of all compounds into a molecular modeling software suite (e.g., MOE®, Discovery Studio®).[15] Ensure correct protonation states at physiological pH (approx. 7.4). For piperazinyl quinolines, the basic nitrogens in the piperazine and quinoline rings will likely be protonated.

-

Energy Minimization: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94x) to obtain low-energy, stable 3D conformations.

Step 2: Conformational Analysis & Feature Mapping

Ligands are flexible and the bioactive conformation (the shape the molecule adopts when binding to its target) is often not the lowest energy state.

Protocol:

-

Conformational Search: Generate a diverse set of low-energy conformers for each molecule in the training set.[14] This is a critical step to ensure the bioactive conformation is likely included in the search space.

-

Feature Identification: The modeling software automatically identifies potential pharmacophoric features (HBA, HBD, AR, HY, etc.) for each conformer of each molecule. For piperazinyl quinolines, key features would include the aromatic quinoline rings, the basic nitrogen atoms of the piperazine as HBAs or PIs, and any hydrophobic substituents.[10]

Step 3: Model Generation and Validation

This is an iterative process to generate hypotheses and test their predictive power.

Protocol:

-

Hypothesis Generation: Using the feature-mapped conformers of the most active compounds, the software aligns them to find common feature arrangements. This generates a series of pharmacophore hypotheses, each ranked by a score that reflects how well it overlays the active compounds.

-

Internal Validation (Training Set): Each hypothesis is evaluated on its ability to correctly estimate the activity of the compounds in the training set. A good model should map well to active compounds and poorly to inactive ones.

-

External Validation (Test Set): The most promising hypotheses are then challenged with a "test set"—a separate group of compounds not used in model generation.[16] The model's ability to predict the activity of this external set is the ultimate measure of its robustness and real-world predictive power. A statistically sound model will show a high correlation between predicted and experimental activity.[17]

Mandatory Visualization: Ligand-Based Pharmacophore Workflow

Caption: A typical workflow for ligand-based pharmacophore modeling.

Case Study: A Hypothetical Pharmacophore for Anticancer Piperazinyl Quinolines

Drawing upon SAR insights from published studies, we can construct a plausible pharmacophore model for piperazinyl quinolines targeting a protein kinase.[1][10][18] Studies often indicate that the quinoline nitrogen, the piperazine basic nitrogen, and specific substitutions are critical for activity.[10]

A successful pharmacophore model might consist of the following features:

-

Two Aromatic Rings (AR): One corresponding to the quinoline core. The second could arise from a substituent, as non-coplanar aryl rings are sometimes noted as important for activity.[10]

-

One Hydrogen Bond Acceptor (HBA): Likely corresponding to the quinoline ring nitrogen.

-

One Positive Ionizable (PI): Representing the distal nitrogen of the piperazine ring, which is often protonated and forms crucial salt-bridge interactions.

-

One Hydrophobic feature (HY): Representing a key substituent, for instance, a chloro-group on the quinoline ring, which is common in active compounds.[19][20]

Mandatory Visualization: Hypothetical Pharmacophore Model

Caption: Hypothetical pharmacophore model for a piperazinyl quinoline.

Structure-Activity Relationship (SAR) Insights

Pharmacophore analysis is intrinsically linked to SAR. The model provides a 3D explanation for the observed SAR data. For example, if adding a bulky group at a certain position abolishes activity, the model should show a steric clash or exclusion volume in that region.

Table 1: Representative Structure-Activity Relationship (SAR) Data for a Hypothetical Piperazinyl Quinoline Series

| Compound ID | R1 (Quinoline) | R2 (Piperazine) | IC50 (nM) | Rationale based on Pharmacophore Model |

| 1a | 7-Cl | H | 15 | 7-Cl group fits into the hydrophobic pocket (HY). |

| 1b | 7-H | H | 550 | Loss of hydrophobic interaction decreases potency. |

| 1c | 7-Cl | 4-Methyl | 12 | Small alkyl group is tolerated. |

| 1d | 7-Cl | 4-Phenyl | 8 | Phenyl group interacts with a second aromatic feature (AR2). |

| 1e | 6-Cl | H | 200 | Incorrect positioning of the hydrophobic group. |

| 1f | 7-Cl | 4-t-Butyl | 980 | Bulky t-Butyl group causes a steric clash. |

This table synthesizes typical SAR observations where substitutions on the quinoline and piperazine rings significantly impact biological activity, as reported in the literature.[9][18][21]

The Role of Hydrochloride Salt Formulation

The "hydrochloride salt" designation is not merely a formulation detail; it is integral to the compound's properties. Piperazinyl quinolines are basic compounds. Reacting them with hydrochloric acid forms a salt that typically exhibits significantly improved aqueous solubility and stability compared to the free base. This is crucial for both in vitro biological assays, which are conducted in aqueous media, and for potential in vivo applications, as it enhances dissolution and absorption. The protonated state of the nitrogen atoms, stabilized by the salt form, is often the biologically relevant state that engages in hydrogen bonding or ionic interactions at the target site, as represented by the "Positive Ionizable" feature in a pharmacophore model.

Conclusion and Future Directions

Pharmacophore analysis is an indispensable tool in the modern drug discovery pipeline for piperazinyl quinoline derivatives. It provides a robust, scientifically-grounded framework for understanding complex SAR data and translating it into a 3D model that guides intelligent compound design. By identifying the essential spatial and electronic requirements for biological activity, this computational technique significantly accelerates the hit-to-lead and lead optimization phases.

Future advancements will likely see the deeper integration of artificial intelligence and machine learning with pharmacophore modeling.[15] These approaches can build more sophisticated and predictive models from larger datasets, further enhancing our ability to design the next generation of highly potent and selective piperazinyl quinoline-based therapeutics.

References

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [Link]

-

Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Journal of Applied Pharmaceutical Science and Research. [Link]

-

Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. [Link]

-

Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry. [Link]

-

Applications and Limitations of Pharmacophore Modeling. Protac - Drug Discovery Pro. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Structure--activity relationship of quinolones. PubMed. [Link]

-

Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing - The Royal Society of Chemistry. [Link]

-

Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Taylor & Francis Online. [Link]

-

Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. PMC. [Link]

-

Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC. [Link]

-

Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

-

Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. ResearchGate. [Link]

-

Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. PMC. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

-

Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link]

Sources

- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 14. fiveable.me [fiveable.me]

- 15. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Literature review of 7-Fluoro-4-(piperazin-1-yl)quinoline in medicinal chemistry

Executive Summary

In the landscape of privileged structures, 7-Fluoro-4-(piperazin-1-yl)quinoline (CAS 1333252-74-6) represents a critical bifurcation point in medicinal chemistry. Structurally distinct from the classical 6-fluoro-7-piperazinyl-4-quinolone antibiotics (e.g., Ciprofloxacin), this scaffold retains the quinoline core but positions the piperazine moiety at C4 and the fluorine atom at C7.

This specific substitution pattern confers unique physicochemical properties, making it a high-value pharmacophore in two distinct therapeutic domains:

-

Infectious Disease: As a bioisostere of the 4-aminoquinoline antimalarials (chloroquine), capable of reversing multidrug resistance (MDR).

-

Neuropharmacology: As a potent ligand for serotonin (5-HT) receptors, leveraging the piperazine "tail" for high-affinity GPCR binding.

This guide dissects the synthesis, structure-activity relationships (SAR), and experimental validation of this scaffold, providing a roadmap for its utilization in modern drug discovery.

Chemical Architecture & SAR Analysis

The molecule comprises a bicyclic aromatic quinoline core substituted with a lipophilic, electron-withdrawing fluorine at position 7 and a hydrophilic, basic piperazine ring at position 4.

Structural Logic

| Component | Chemical Feature | Medicinal Chemistry Function |

| Quinoline Core | Planar aromatic system | Intercalation into DNA/RNA or π-π stacking with receptor residues (e.g., Trp/Phe in 5-HT receptors). |

| 7-Fluorine | Bioisostere of Hydrogen/Chlorine | Blocks metabolic oxidation at the susceptible C7 position; modulates pKa of the quinoline nitrogen; enhances lipophilicity ( |

| 4-Piperazine | Secondary amine ( | Provides a basic center for lysosomotropic accumulation (antimalarial); forms key salt bridges with Asp residues in GPCR binding pockets. |

The "Fluoro-Switch" Effect

Replacing the 7-chloro group of chloroquine with a 7-fluoro atom alters the electronic distribution of the quinoline ring. The high electronegativity of fluorine lowers the electron density of the aromatic system, potentially strengthening

Therapeutic Applications

Antimalarial & MDR Reversal

The 4-aminoquinoline class acts by inhibiting the biocrystallization of heme into hemozoin within the malaria parasite's digestive vacuole.

-

Mechanism: The basic piperazine nitrogen ensures accumulation in the acidic food vacuole (pH ~5.0) via ion trapping.

-

Resistance: 7-Fluoro analogues have shown efficacy against chloroquine-resistant P. falciparum strains, as the altered sterics and lipophilicity evade the PfCRT efflux pump.

Serotoninergic Modulation (CNS)

Piperazinyl-quinolines are established ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

-

Binding Mode: The protonated piperazine nitrogen mimics the ethylamine side chain of serotonin, anchoring the molecule to the conserved Aspartate (Asp3.32) in the receptor transmembrane domain.

-

Selectivity: The 7-fluoro substituent restricts the rotational freedom of the molecule in the binding pocket, often enhancing selectivity for 5-HT1A over D2 dopamine receptors.

Synthesis & Manufacturing

The synthesis relies on a robust Nucleophilic Aromatic Substitution (

Synthetic Pathway (DOT Visualization)

Figure 1: Synthetic workflow from aniline precursor to final piperazinyl-quinoline scaffold.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline

Objective: Isolate high-purity scaffold via

Reagents:

-

4-Chloro-7-fluoroquinoline (1.0 eq)

-

Piperazine (anhydrous, 5.0 eq)

-

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Base: Potassium Carbonate (

) (optional if excess piperazine is used)

Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-7-fluoroquinoline (10 mmol) in Ethanol (20 mL).

-

Addition: Add anhydrous piperazine (50 mmol). Note: Excess piperazine acts as both nucleophile and acid scavenger, preventing the formation of bis-quinoline byproducts.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot ( -

Work-up:

-

Cool reaction to room temperature.

-

Remove volatile solvent under reduced pressure.

-

Resuspend residue in water (50 mL) and adjust pH to >12 using 1M NaOH.

-

Extract with Dichloromethane (DCM) (

mL).

-

-

Purification: Wash combined organic layers with brine, dry over

, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield off-white crystals.

Validation Criteria:

-

Yield: >85%

-

1H NMR (DMSO-d6): Diagnostic signals at

3.0-3.2 ppm (piperazine protons) and loss of the downfield shift associated with the 4-Cl.

Protocol B: 5-HT1A Receptor Binding Assay (Radioligand)

Objective: Determine the affinity (

Materials:

-

Membrane preparation: CHO cells expressing human 5-HT1A receptors.

-

Radioligand: [

]-8-OH-DPAT (0.5 nM). -

Non-specific binder: Serotonin (

).

Workflow:

-

Incubation: Mix membrane homogenate (

protein) with [ -

Equilibrium: Incubate at

for 60 minutes. -

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

with ice-cold buffer. -

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Pharmacological Data Summary

The following table summarizes typical biological values for 4-piperazinylquinoline derivatives in relevant assays.

| Assay Type | Parameter | Typical Range (Scaffold) | Significance |

| 5-HT1A Binding | 10 – 150 nM | Moderate affinity; N-substitution on piperazine typically improves this to <1 nM. | |

| Antimalarial | 20 – 100 nM | Potent activity comparable to Chloroquine. | |

| Cytotoxicity | > 50 | High selectivity index (SI > 500), indicating safety. | |

| Lipophilicity | cLogP | 2.1 – 2.4 | Optimal for CNS penetration and oral bioavailability. |

Future Outlook & Optimization

The 7-Fluoro-4-(piperazin-1-yl)quinoline scaffold is rarely the "final drug" but rather a robust "starting engine." Future optimization strategies include:

-

N4-Alkylation: Attaching aryl-alkyl chains to the distal piperazine nitrogen is the primary method to increase potency for 5-HT receptors (e.g., creating "long-chain arylpiperazines").

-

Hybrid Molecules: Linking this scaffold to artemisinin derivatives to create dual-action antimalarials that prevent resistance.

-

Fluorine Scanning: Moving the fluorine to position 6 or 8 to fine-tune metabolic stability and pKa.

References

-

Synthesis of Fluoroquinolone Intermediates Source: National Institutes of Health (NIH) / PubChem URL:[Link] Relevance: Establishes the precursor chemistry and core quinoline stability.

-

4-Aminoquinolines as Antimalarials Title: Mechanism of Action of 4-Aminoquinoline Antimalarials Source: PubMed Central URL:[Link] Relevance: Validates the pharmacophore model of the 4-aminoquinoline core.

-

Serotonin Receptor Ligands (Arylpiperazines) Title: Structure-Affinity Relationships of Arylpiperazines for 5-HT Receptors Source: Journal of Medicinal Chemistry (via NIH) URL:[Link] Relevance: Provides the SAR basis for the piperazine moiety in CNS drug design.

-

Quipazine and Quinoline-Piperazine Derivatives Title: Quipazine: A Piperazine-Based 5-HT Receptor Agonist Source:[1][2] PubChem URL:[1][Link] Relevance:[3] Comparison compound demonstrating the bioactivity of the quinoline-piperazine linkage.[4]

Sources

- 1. Quipazine | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Characterization of 7-Fluoro-4-(piperazin-1-yl)quinoline: 5-HT Receptor Affinity and Signaling

Executive Summary

7-Fluoro-4-(piperazin-1-yl)quinoline (7-F-4-PQ) represents a specialized scaffold within the arylpiperazine class of serotonergic ligands. Structurally related to the non-selective serotonin agonist Quipazine (2-(piperazin-1-yl)quinoline), the 4-isomer variant exhibits a distinct pharmacological profile characterized by high affinity for the 5-HT

This guide details the binding kinetics, structure-activity relationships (SAR), and experimental protocols required to validate the affinity of 7-F-4-PQ. The presence of the 7-fluoro substituent is a critical medicinal chemistry modification designed to block metabolic oxidation at the susceptible C7 position while enhancing lipophilicity for blood-brain barrier (BBB) penetration.

Chemical Profile & Structural Basis

The pharmacophore of 7-F-4-PQ is defined by two distinct domains: the lipophilic quinoline core and the basic piperazine tail.

-

Quinoline Core (Active Scaffold): The planar aromatic system mimics the indole ring of serotonin (5-HT), facilitating

- -

7-Fluoro Substitution: The fluorine atom at position 7 serves as a bioisostere for hydrogen but exerts a strong electron-withdrawing effect. This lowers the electron density of the aromatic ring, potentially strengthening

-stacking interactions with phenylalanine residues (e.g., Phe226 in 5-HT -

Piperazine Tail (Protonation Site): The secondary amine of the piperazine ring (

) is protonated at physiological pH. This cationic center forms a critical salt bridge with a conserved aspartate residue (Asp2.50 in 5-HT

SAR Logic Visualization

The following diagram illustrates the structural logic dictating the binding affinity.

Figure 1: Structure-Activity Relationship (SAR) logic for 7-F-4-PQ binding.

Binding Affinity Profile

The binding profile of 7-F-4-PQ is inferred from high-fidelity SAR data of the 4-piperazinylquinoline class and direct analogs (e.g., pyrrolo-quinoxaline derivatives). The compound acts primarily as a 5-HT

Predicted Binding Constants ( )

| Receptor Subtype | Affinity ( | Functional Mode | Reference Standard |

| 5-HT | 0.5 – 5.0 nM | Agonist | Quipazine ( |

| 5-HT | 10 – 100 nM | Partial Agonist | Ketanserin ( |

| 5-HT | > 500 nM | Weak Antagonist | mCPP |

| SERT | > 1000 nM | Inactive | Fluoxetine |

Interpretation:

-

5-HT

Selectivity: The 4-piperazinylquinoline scaffold retains the nanomolar affinity for 5-HT -

5-HT

Interaction: While less potent than at 5-HT

Experimental Protocols: Radioligand Binding Assays

To empirically validate the

A. 5-HT Receptor Binding Assay

Objective: Determine

-

Membrane Preparation:

-

Harvest HEK-h5HT3A cells and homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

). -

Centrifuge at 40,000

for 20 min at 4°C. Resuspend pellet in Buffer A. -

Validation Check: Protein concentration must be normalized to 20-40

g/well .

-

-

Incubation:

-

Radioligand: [

H]-GR65630 (0.5 nM final concentration). This ligand is highly selective for 5-HT -

Non-Specific Binding (NSB): Define using 1

M Ondansetron. -

Test Compound: 7-F-4-PQ (10 concentrations,

M to -

Incubate for 60 minutes at 25°C.

-

-

Termination:

-

Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

-

Wash 3x with ice-cold saline.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff equation:

-

B. 5-HT Receptor Binding Assay

Objective: Assess off-target binding or polypharmacology.

-

Source Tissue: Rat frontal cortex membranes or CHO-h5HT2A cells.

-

Radioligand: [

H]-Ketanserin (1.0 nM). -

NSB Definition: 1

M Methysergide. -

Incubation: 60 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

-

Filtration: GF/B filters (no PEI required).

Workflow Diagram

Figure 2: Standard Radioligand Binding Assay Workflow.

Mechanism of Action & Signaling Pathways

The physiological impact of 7-F-4-PQ binding depends on the receptor subtype engaged.

5-HT Pathway (Ionotropic)

Upon binding to the 5-HT

-

Influx: Na

and Ca -

Efflux: K

exits. -

Result: Rapid membrane depolarization and excitatory postsynaptic potential (EPSP).

5-HT Pathway (Metabotropic)

Binding to the G-protein coupled 5-HT

Figure 3: 5-HT2A Gq-Coupled Signaling Cascade.

References

-

Cappelli, A., et al. (1998). Synthesis and pharmacological evaluation of a series of condensed quinoline and pyridine derivatives... Journal of Medicinal Chemistry.

-

Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology.

-

Zajdel, P., et al. (2021). Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57357608, 7-Fluoro-4-(1-piperazinyl)quinoline.

The Resurgence of Quinolones: A Technical Guide to the Antimicrobial Properties of 7-Substituted-4-Piperazinylquinolines

An In-depth Analysis for Researchers and Drug Development Professionals

The enduring threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the scaffolds of significant interest, the quinoline nucleus remains a cornerstone in the development of potent antibacterial drugs. This guide provides a comprehensive technical overview of a promising class of quinoline derivatives: 7-substituted-4-piperazinylquinolines. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the critical experimental protocols for their evaluation, offering insights grounded in established scientific principles.

The Quinoline Core: A Privileged Scaffold in Antimicrobial Chemotherapy

The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile pharmacophore. Its derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and, most notably, antibacterial effects.[1][2] The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[3][] This first-generation quinolone, while limited in its spectrum, paved the way for the development of the highly successful fluoroquinolones.[] The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically enhanced the antibacterial potency and pharmacokinetic properties of these compounds.[]

Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of quinolones stems from their ability to disrupt bacterial DNA replication.[3] They achieve this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[7]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[]

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV is the main mechanism of action against Gram-positive bacteria.[]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[7] This leads to an accumulation of double-stranded DNA breaks, triggering the SOS response and ultimately leading to cell death.[7] Eukaryotic cells possess topoisomerases, but they are structurally different from their bacterial counterparts, which accounts for the selective toxicity of quinolones.[3]

Caption: Mechanism of action of quinolone antibiotics.

Synthesis of 7-Substituted-4-Piperazinylquinolines: A General Approach

The synthesis of 7-substituted-4-piperazinylquinolines typically involves a multi-step process. A common strategy is the nucleophilic aromatic substitution reaction between a 7-chloro or 7-fluoroquinoline core and a suitably substituted piperazine.

A representative synthetic scheme is outlined below:

Caption: General synthetic workflow for 7-substituted-4-piperazinylquinolines.

The choice of the starting materials and reaction conditions can be tailored to introduce a wide variety of substituents at the 7-position of the quinoline ring and on the piperazine moiety, allowing for the exploration of structure-activity relationships.[8][9] For instance, microwave-assisted synthesis has been employed to accelerate the reaction and improve yields.[8]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The antimicrobial activity of 7-substituted-4-piperazinylquinolines is highly dependent on the nature of the substituents on both the quinoline and piperazine rings.[1] SAR studies are crucial for optimizing the potency and spectrum of these compounds.

Key SAR Insights:

-

Substituents at the 7-position (Piperazine Moiety): The piperazine ring at the C-7 position is a key determinant of antibacterial activity and plays a role in the compound's ability to penetrate the bacterial cell wall.[8] Modifications to the piperazine ring can significantly impact the antimicrobial spectrum and potency. For example, the introduction of bulky or lipophilic groups on the piperazine can enhance activity against certain resistant strains.[8]

-

Substituents on the Quinoline Core:

-

N-1 Position: The substituent at the N-1 position of the quinoline ring influences the compound's interaction with the DNA gyrase and topoisomerase IV enzymes. Small alkyl groups, such as cyclopropyl or ethyl, are often found in potent fluoroquinolones.[10]

-

C-6 Position: A fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for potent antibacterial activity.[]

-

Other Positions: Modifications at other positions of the quinoline ring can also modulate the biological activity.

-

Table 1: Illustrative SAR Data for a Series of 7-Substituted-4-Piperazinylquinolines

| Compound ID | R1 (N-1 of Quinoline) | R2 (N-4 of Piperazine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1a | Cyclopropyl | -H | 8 | 4 |

| 1b | Cyclopropyl | -CH3 | 4 | 2 |

| 1c | Cyclopropyl | -C2H5 | 2 | 1 |

| 1d | Ethyl | -H | 16 | 8 |

| 1e | Ethyl | -CH3 | 8 | 4 |

Note: This is a representative table based on general SAR principles. Actual values would be determined experimentally.

Experimental Protocols for Antimicrobial Evaluation

A rigorous and standardized evaluation of the antimicrobial properties of newly synthesized compounds is essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a widely accepted method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

-

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the toxicity of potential antimicrobial agents to eukaryotic cells to ensure their safety.[12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11]

Protocol:

-

Cell Culture:

-

Culture a suitable human cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Prepare a stock solution of MTT in sterile PBS.

-

Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

-

Conclusion and Future Directions

7-Substituted-4-piperazinylquinolines continue to be a promising class of antimicrobial agents with a well-defined mechanism of action and significant potential for further development. The versatility of their synthesis allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of their potency and spectrum of activity. Rigorous in vitro evaluation, including MIC determination and cytotoxicity profiling, is paramount in identifying lead compounds for further preclinical and clinical investigation. As the challenge of antimicrobial resistance grows, the rational design and development of novel quinolone derivatives will undoubtedly play a crucial role in our therapeutic arsenal.

References

-

Wikipedia. Quinolone antibiotic. [Link]

-

Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews, 38(4), 551-559. [Link]

-

Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]

-

Kowalski, I., & Kwiecińska-Piróg, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2601, pp. 153-167). Humana, New York, NY. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

-

Springer Nature. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

-

Chen, P. T., Lin, W. P., Lee, A. R., & Hu, M. K. (2013). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 18(7), 7557-7569. [Link]

-

El-Sayed, M. A. A., Abbas, H. S., & El-Sherbeny, M. A. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. [Link]

-

Singh, P., Singh, A., & Singh, I. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7883. [Link]

-

ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

-

Wang, S., Zuo, Z., Wang, Y., Li, Y., & Li, J. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

-

ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

-

Kumar, A., Narasimhan, B., & Sharma, D. (2011). Synthesis, antibacterial evaluation and QSAR studies of 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolone derivatives. European Journal of Medicinal Chemistry, 46(9), 3543-3550. [Link]

-

MDPI. (2018). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. [Link]

-

Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. [Link]

-

Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 796-809. [Link]

-

Foroumadi, A., Ebrahimi, S., & Emami, S. (2007). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. Archiv der Pharmazie, 340(1), 47-52. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

The Strategic Role of 7-Fluoro-4-(piperazin-1-yl)quinoline in Modern Drug Synthesis: A Technical Guide

Foreword: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and hydrophobic interactions) make it a versatile template for designing therapeutic agents across a wide spectrum of diseases. From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antibacterial agents, the quinoline nucleus has consistently proven its value in drug discovery.[1] This guide focuses on a particularly strategic building block: 7-Fluoro-4-(piperazin-1-yl)quinoline . We will explore its synthesis, derivatization, and the critical role it plays in the development of next-generation therapeutics, providing both the "how" and the "why" for researchers in the field.

The Architectural Advantage: Analyzing the 7-Fluoro-4-(piperazin-1-yl)quinoline Scaffold

The power of this building block lies in the synergistic contribution of its three key components: the quinoline core, the 7-fluoro substituent, and the 4-piperazinyl moiety.

-

The Quinoline Core: Provides the fundamental rigid structure for interaction with biological targets. Its aromatic nature allows for π-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor.

-

The 7-Fluoro Substituent: The introduction of a fluorine atom at the 7-position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity can significantly alter the electronic properties of the quinoline ring, influencing its pKa and binding interactions. Furthermore, the C-F bond is metabolically stable, which can block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug molecule. This strategic fluorination has been a key feature in the development of potent fluoroquinolone antibiotics.

-

The 4-Piperazinyl Moiety: The piperazine ring is a common functional group in many approved drugs due to its unique properties.[2] It is a basic secondary amine that is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in protein targets. The second nitrogen atom in the piperazine ring provides a convenient handle for further chemical modification, allowing for the introduction of a wide variety of substituents to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. This "exit vector" is crucial for exploring structure-activity relationships (SAR).

The combination of these three components in 7-Fluoro-4-(piperazin-1-yl)quinoline creates a versatile and highly valuable building block for drug discovery.

Synthesis of the Core Building Block: A Self-Validating Protocol

The most common and efficient method for synthesizing 7-Fluoro-4-(piperazin-1-yl)quinoline is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the 7-fluoro substituent activates the C4 position for nucleophilic attack by piperazine.

Experimental Protocol: Synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline

Objective: To synthesize 7-Fluoro-4-(piperazin-1-yl)quinoline from 4,7-difluoroquinoline and piperazine.

Materials:

-

4,7-Difluoroquinoline

-

Anhydrous Piperazine (a molar excess is recommended to minimize dialkylation)

-

Solvent: Acetonitrile or N,N-Dimethylformamide (DMF)

-

Base (optional, to scavenge HF): Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Purification: Silica gel for column chromatography, appropriate solvents for recrystallization (e.g., ethanol/water).

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,7-difluoroquinoline (1 equivalent) in the chosen solvent (e.g., acetonitrile).

-

Addition of Reagents: Add anhydrous piperazine (3-5 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrofluoric acid (HF) byproduct. Alternatively, a smaller excess of piperazine (1.5-2 equivalents) can be used in conjunction with an inorganic base like K2CO3 (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (piperazine hydrofluoride) has formed, it can be removed by filtration.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water to remove any remaining piperazine salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

-

Purification: The crude product is then purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent. The pure fractions are combined and the solvent is evaporated to yield 7-Fluoro-4-(piperazin-1-yl)quinoline as a solid. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using a significant excess of piperazine helps to drive the reaction to completion and minimizes the formation of the undesired bis-quinoline adduct. It also serves as a base to neutralize the HF formed during the reaction.

-

Solvent Choice: Acetonitrile and DMF are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cations while leaving the nucleophile relatively free to react.

-

Monitoring the Reaction: TLC or HPLC is crucial for determining the endpoint of the reaction. Over-running the reaction can lead to side product formation, while incomplete reactions will reduce the yield.

Caption: A generalized workflow for the synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline.

Applications as a Drug Synthesis Building Block

The true utility of 7-Fluoro-4-(piperazin-1-yl)quinoline is realized in its role as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily functionalized.

Anticancer Agents: Targeting Kinase Signaling

A significant application of this building block is in the development of kinase inhibitors for cancer therapy.[3] Many kinases have an ATP-binding pocket that can be targeted by small molecules. The quinoline core can act as a scaffold to position functional groups that interact with key residues in this pocket. The piperazine moiety is often used to introduce side chains that extend out of the binding pocket to improve selectivity and physicochemical properties.

For instance, derivatives of 7-fluoro-4-(1-piperazinyl) quinolines have been synthesized and evaluated as potential anti-tumor agents, with some compounds showing better activity than the established drug gefitinib against certain cancer cell lines.[3] The general synthetic strategy involves the acylation or alkylation of the piperazine nitrogen.

Example Synthetic Scheme: Synthesis of a Kinase Inhibitor Candidate

Quantitative Data on Anticancer Activity

| Compound ID | R-Group on Piperazine | Target Cell Line | IC50 (µM) | Reference |

| Derivative A | Arylsulfonyl | Various | 2.63 - 3.09 | [4] |

| Derivative B | Substituted Benzyl | A549 (Lung) | < Gefitinib | [3] |

| Derivative C | 4-Bromobenzyl (7-chloro analog) | MCF-7 (Breast) | 6.502 | [2] |

Antimalarial Agents: A Nod to Chloroquine's Legacy

The 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine.[5] The 7-chloro-4-(piperazin-1-yl)quinoline core is a key intermediate in the synthesis of the antimalarial drug piperaquine.[2] While much of the literature focuses on the 7-chloro analogue, the 7-fluoro analogue is also explored for its potential in developing new antimalarial agents with improved resistance profiles. The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole.

Other Therapeutic Areas

The versatility of the 7-fluoro-4-(piperazin-1-yl)quinoline scaffold has led to its exploration in other therapeutic areas, including:

-

Anti-inflammatory agents: Derivatives have shown potential as inhibitors of nitric oxide (NO) and cyclooxygenase-2 (COX-2).[6]

-

Serotonin uptake inhibitors: The core structure has been identified as a scaffold for compounds that can inhibit serotonin reuptake.[7]

Structure-Activity Relationship (SAR) Insights

The derivatization of the piperazine nitrogen has been a key strategy for optimizing the biological activity of compounds derived from this building block. SAR studies have revealed that the nature of the substituent on the piperazine ring has a remarkable influence on the anti-tumor activity.[3]

-

Bulky Aromatic Groups: The introduction of bulky aromatic groups, such as arylsulfonyl moieties, has been shown to enhance anticancer activity.[4]

-

Linker Length and Flexibility: The length and flexibility of the linker connecting the piperazine ring to other functional groups can significantly impact binding affinity and selectivity.

-

Hydrogen Bonding Moieties: The incorporation of groups capable of hydrogen bonding can lead to improved interactions with the target protein.

Caption: Logical relationship in the SAR of 7-Fluoro-4-(piperazin-1-yl)quinoline derivatives.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous characterization of 7-Fluoro-4-(piperazin-1-yl)quinoline and its derivatives is crucial for ensuring data integrity in drug discovery. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Workflow:

-

Chromatography (TLC/HPLC): To assess purity and monitor reaction progress.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and connectivity of protons in the molecule. The aromatic protons of the quinoline ring and the aliphatic protons of the piperazine ring will have characteristic chemical shifts.

-

13C NMR: Shows the number of unique carbon atoms in the molecule.

-

19F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atom.[8]

-

Expected 1H NMR Spectral Data for 7-Fluoro-4-(piperazin-1-yl)quinoline:

| Protons | Chemical Shift Range (ppm) | Multiplicity |

| Quinoline Aromatic H | 6.8 - 8.6 | d, dd |

| Piperazine CH2 | ~3.0 - 3.2 | m |

| Piperazine NH | Variable (broad singlet) | bs |

(Note: Exact chemical shifts and coupling constants will depend on the solvent and the specific instrumentation used.)

Conclusion and Future Perspectives

7-Fluoro-4-(piperazin-1-yl)quinoline is a strategically designed building block that leverages the synergistic benefits of its constituent parts. Its robust synthesis, coupled with the versatile derivatization potential of the piperazine moiety, makes it a valuable tool for medicinal chemists. The insights gained from SAR studies of its derivatives continue to guide the development of more potent and selective therapeutic agents, particularly in the realm of oncology. As our understanding of disease biology deepens, this privileged scaffold is poised to remain a cornerstone in the rational design of novel drugs for years to come.

References

- Liu, D., Xue, A., Liu, Z., Zhang, Y., Peng, P., & Wang, H. (2019). Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1- Piperazinyl) Quinolines. Letters in Drug Design & Discovery, 16(6), 663-669.

- Abdel-Aziz, A. A. M., El-Azab, A. S., Alanazi, A. M., Asiri, Y. A., Al-Suwaidan, I. A., & Ayyad, R. R. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 796-809.

- Kumar, A., & Srivastava, K. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research, 4(10), 3416-3420.

- El-Azzouny, A. A., & El-Sattar El-Azzouny, A. M. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research, 81(7), 786-802.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

-

Request PDF. (2025). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline- sulfonamide as hybrid antiprotozoal agents. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Retrieved from [Link]

-

ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved from [Link]

-

Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]

-

Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [Link]

-

PubMed. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. PubMed. Retrieved from [Link]

-

Pharmaceutical Sciences. (n.d.). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Pharmaceutical Sciences. Retrieved from [Link]

-

Request PDF. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Retrieved from [Link]

-

Chemsrc. (2025). 7-Chloro-4-(piperazin-1-yl)quinoline. Chemsrc. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds 34–44 bearing 7‐chloro‐4‐(piperazin‐1‐yl)quinoline framework with antparasitic activity …. ResearchGate. Retrieved from [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Executive Summary & Scientific Context

This protocol details the regioselective synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride , a critical scaffold in medicinal chemistry. While structurally related to the "fluoroquinolone" class of antibiotics (which possess a 4-oxo-3-carboxylic acid motif), this specific aminoquinoline derivative serves as a vital pharmacophore in the development of antimalarials (analogous to piperaquine), serotonin (5-HT) receptor antagonists, and specific kinase inhibitors.

Mechanistic Rationale

The synthesis relies on a Nucleophilic Aromatic Substitution (

-

The C4 Position: Highly activated for nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen (N1). The intermediate Meisenheimer complex is stabilized by resonance where the negative charge resides on the electronegative N1.

-

The C7 Position: Although the fluorine atom is electronegative, the C7 position lacks the direct conjugation to the ring nitrogen required to stabilize the transition state under mild conditions.

Key Design Choice: We utilize excess piperazine (3–5 equivalents) rather than an auxiliary base (like TEA or

Chemical Reaction Scheme

The following diagram illustrates the reaction pathway and the critical workup logic.

Figure 1: Synthetic workflow for the conversion of 4-chloro-7-fluoroquinoline to its hydrochloride salt.

Experimental Protocol

Materials and Reagents[1][2][5][6][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[5][6][7] | Role | Grade |

| 4-Chloro-7-fluoroquinoline | 181.60 | 1.0 | Substrate | >97% |

| Piperazine (Anhydrous) | 86.14 | 5.0 | Nucleophile | >99% |

| 2-Propanol (IPA) | 60.10 | Solvent | Medium | ACS Reagent |

| Dichloromethane (DCM) | 84.93 | Solvent | Extraction | ACS Reagent |

| HCl (4M in Dioxane) | 36.46 | 1.2 | Salt Formation | Anhydrous |

Step-by-Step Methodology

Step A: Nucleophilic Substitution (

)[1][2]

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar) to prevent oxidation of the piperazine, although the reaction is generally robust in air. -

Charging: Add 4-Chloro-7-fluoroquinoline (1.81 g, 10.0 mmol) and 2-Propanol (20 mL). Stir to suspend.

-

Nucleophile Addition: Add Piperazine (4.30 g, 50.0 mmol) in one portion. The excess is critical to drive kinetics and prevent the product from reacting with another molecule of starting material.

-

Reaction: Heat the mixture to reflux (approx. 82°C internal temperature). Maintain reflux for 4–6 hours .

-

Process Check: Monitor by TLC (System: DCM/MeOH 9:1 + 1%

). The starting material (

-

-

Cooling: Allow the reaction mixture to cool to room temperature.

Step B: Workup and Purification (Free Base)

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the isopropanol.

-

Partition: Resuspend the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).

-

Extraction: Transfer to a separatory funnel. Shake vigorously.

-

Chemist's Note: The excess piperazine will partition into the aqueous layer. The desired product (free base) will remain in the DCM layer.

-

-

Wash: Wash the organic layer with Brine (2 x 30 mL) to ensure removal of residual piperazine.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to dryness to yield the crude free base as a pale yellow/off-white solid.

Step C: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a minimum amount of Ethanol or DCM (approx. 10 mL).

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (3.0 mL, approx. 1.2 equiv).[8]

-

Precipitation: A white to pale yellow precipitate should form immediately. Stir at 0°C for 30 minutes.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Diethyl Ether (2 x 10 mL) to remove excess acid and impurities.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following specifications must be met.

| Attribute | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Yield | 75% – 85% | Gravimetric |

| 1H NMR | Consistent with structure. Characteristic piperazine peaks at | DMSO- |

| Mass Spec | ESI-MS | |

| Solubility | Soluble in water (>10 mg/mL), DMSO. | Visual |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Old/Wet Piperazine. Piperazine is hygroscopic.

-

Solution: Use freshly opened or recrystallized piperazine. Increase reflux time to 12 hours.

-

-

Issue: Product is sticky/oil.

-

Cause: Trapped solvent or impurities.

-

Solution: Triturate the oil with Diethyl Ether or Hexane to induce crystallization.

-

-

Issue: Bis-alkylation (Dimer formation).

-

Cause: Insufficient piperazine excess.

-